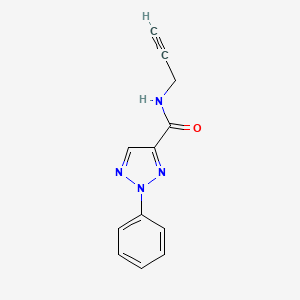
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide, also known as PPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTC belongs to the class of triazole compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting CDKs. This compound has also been found to inhibit the growth of cancer cells by suppressing the expression of genes involved in cell proliferation. In Alzheimer's disease research, this compound has been found to prevent the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its relatively high cost and the lack of long-term safety data.
Orientations Futures
There are several future directions for 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide research, including:
1. Further investigation of the mechanism of action of this compound to identify potential new therapeutic targets.
2. Development of this compound derivatives with improved efficacy and safety profiles.
3. Evaluation of this compound in combination with other drugs for enhanced therapeutic effects.
4. Investigation of the potential use of this compound as a diagnostic tool for various diseases.
5. Exploration of the potential use of this compound in other areas of research, such as neuroscience and immunology.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in various areas of research.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-phenylacetonitrile and propargyl bromide to form 2-phenyl-1-propargylamine. This intermediate is then reacted with sodium azide and copper sulfate to produce 2-phenyl-1-propargyl-1H-1,2,3-triazole. Finally, the triazole compound is reacted with isocyanate to yield this compound.
Applications De Recherche Scientifique
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in Alzheimer's disease. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-8-13-12(17)11-9-14-16(15-11)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMFNJHQVSKZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

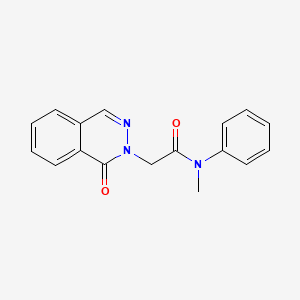
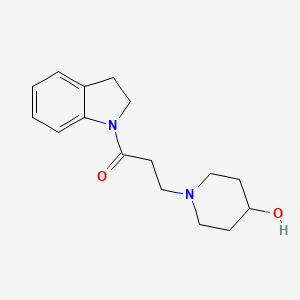
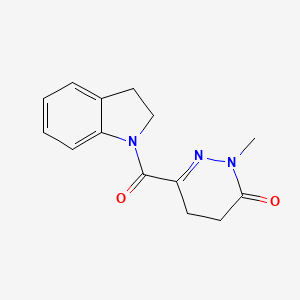
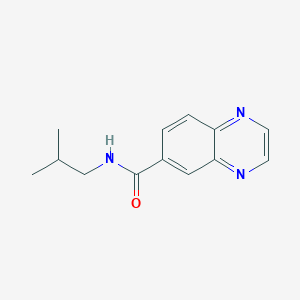
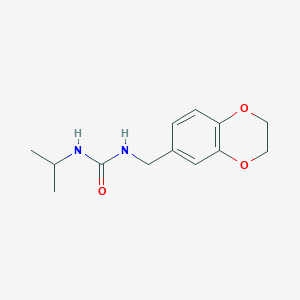
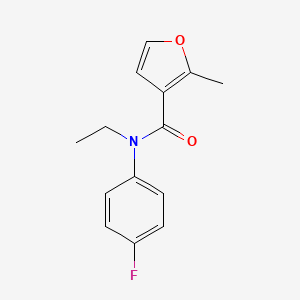
![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
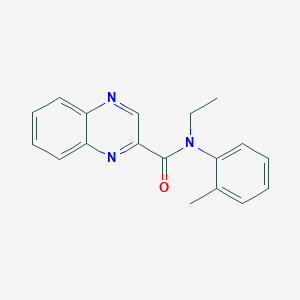
![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
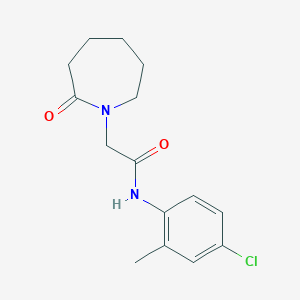
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)